molecular formula C27H45NO3 B8101575 (R)-N-oleoyltyrosinol

(R)-N-oleoyltyrosinol

Cat. No. B8101575
M. Wt: 431.7 g/mol
InChI Key: ICDMLAQPOAVWNH-YHZGQTRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-oleoyltyrosinol is a useful research compound. Its molecular formula is C27H45NO3 and its molecular weight is 431.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N-oleoyltyrosinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-oleoyltyrosinol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Food Preservation Properties

  • Antimicrobial Activity and Food Preservation : Olea europaea Linné extracts, including compounds like oleuropein, hydroxytyrosol, and elenolic acid derivatives (which may include (R)-N-oleoyltyrosinol), demonstrate antimicrobial properties. These extracts are potential natural food preservative agents, effective against a range of microorganisms, indicating their applicability in food preservation (Thielmann, Kohnen, & Hauser, 2017).

Biological and Pharmacological Effects

  • Enhancement of Water Use Efficiency in Plants : Research on Olea europaea and Rhamnus lycioides demonstrates that inoculation with Glomus intraradices, a fungus which may interact with or produce compounds similar to (R)-N-oleoyltyrosinol, enhances water use efficiency under drought conditions. This suggests potential applications in agriculture and plant biotechnology for improving drought resistance in crops (Querejeta, Barea, Allen, Caravaca, & Roldán, 2003).
  • Pharmacological Activities in Olive Leaf Extracts : Olive leaf extracts, containing various compounds including possibly (R)-N-oleoyltyrosinol, display pharmacological properties such as antinociceptive and anti-inflammatory effects. This indicates potential for developing new pharmaceuticals and therapeutic agents from olive leaf extracts (Esmaeili-Mahani et al., 2010).

Nanotechnology and Drug Delivery Applications

  • Nanoparticle Drug Delivery Systems : Studies on RES-loaded galactosylated nanoparticles, utilizing oleoyl (a component similar to (R)-N-oleoyltyrosinol), highlight the potential for enhanced drug delivery and bioavailability. This indicates a promising avenue for using similar compounds in nanotechnology and drug delivery systems (Siu, Ye, Lin, & Li, 2018).

Biotechnological and Environmental Applications

  • Biometeorological Research : Although not directly mentioning (R)-N-oleoyltyrosinol, the use of the R language in biometeorological research demonstrates the significance of data analysis in understanding environmental interactions with biological systems. Compounds like (R)-N-oleoyltyrosinol could be relevant in studies involving plant-environment interactions (Charalampopoulos, 2020).

properties

IUPAC Name

(E)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9+/t25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDMLAQPOAVWNH-YHZGQTRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-oleoyltyrosinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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